1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20127903
InChI: InChI=1S/C11H15FN4/c1-15-5-2-3-11(15)8-13-10-7-14-16(9-10)6-4-12/h2-3,5,7,9,13H,4,6,8H2,1H3
SMILES:
Molecular Formula: C11H15FN4
Molecular Weight: 222.26 g/mol

1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20127903

Molecular Formula: C11H15FN4

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H15FN4
Molecular Weight 222.26 g/mol
IUPAC Name 1-(2-fluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H15FN4/c1-15-5-2-3-11(15)8-13-10-7-14-16(9-10)6-4-12/h2-3,5,7,9,13H,4,6,8H2,1H3
Standard InChI Key OUAMUZUJFIYARU-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC2=CN(N=C2)CCF

Introduction

1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific structure of this compound suggests potential interactions with biological targets that could lead to therapeutic effects.

Synthesis

The synthesis of 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and condensation reactions. The specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are typically employed to monitor the progress of these reactions.

Biological Activity and Potential Applications

Research indicates that compounds similar to 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine exhibit various biological activities, including enzyme inhibition and modulation of signal transduction pathways. The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Biological ActivityDescription
Enzyme InhibitionPotential to inhibit specific enzymes
Signal Transduction ModulationAbility to alter signaling pathways
Therapeutic PotentialPotential applications in drug development

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine. These include:

Compound NameStructural FeaturesUnique Attributes
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amineContains fluoroethyl groupLacks pyrrolidine moiety
1-methyl-1H-pyrazoleContains methyl groupLacks fluoroethyl group
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]anilineFluorinated aniline derivativeDifferent functional groups

The uniqueness of 1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine lies in its combination of dual functional groups, which provides distinct chemical and biological properties compared to similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator